molecular formula C16H24N4O B3318738 2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole CAS No. 101954-20-5

2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole

Cat. No.: B3318738
CAS No.: 101954-20-5
M. Wt: 288.39 g/mol
InChI Key: KCCFLPBATGOEJM-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole is a benzimidazole derivative with a molecular formula of C₁₆H₂₄N₄O and a molecular weight of 288.39 g/mol . It is recognized in pharmaceutical research as Emedastine EP Impurity D, making it a critical reference standard for the analysis and quality control of the pharmaceutical agent Emedastine . Emedastine is a selective histamine H1 receptor antagonist approved for use in eye drops to relieve the symptoms of allergic conjunctivitis . As an impurity standard, this compound is essential for ensuring the purity, safety, and efficacy of the final pharmaceutical product through advanced analytical techniques. The core of the molecule is the 1H-benzo[d]imidazole scaffold, which is substituted at the 1-position with a 2-ethoxyethyl chain and at the 2-position with a 1,4-diazepane ring . This structure is highly relevant for researchers investigating the structure-activity relationships of benzimidazole compounds. Benzimidazole derivatives are a significant class in medicinal chemistry and have been explored in scientific literature for a range of potential biological activities, including anti-inflammatory properties, as seen in structurally related compounds . This product is provided for research and development purposes only. It is intended for use as a reference standard in analytical laboratories. This compound is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1-(2-ethoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-2-21-13-12-20-15-7-4-3-6-14(15)18-16(20)19-10-5-8-17-9-11-19/h3-4,6-7,17H,2,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCFLPBATGOEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101954-20-5
Record name 1-(2-Ethoxyethyl)-2-(hexahydro-1H-1,4-diazepin-1-yl)-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101954205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-ETHOXYETHYL)-2-(HEXAHYDRO-1H-1,4-DIAZEPIN-1-YL)-1H-BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P753J93M9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethoxyethyl Side Chain: This step involves the alkylation of the benzimidazole core with 2-chloroethyl ethyl ether in the presence of a base such as potassium carbonate.

    Formation of the Diazepane Ring: The final step involves the cyclization of the intermediate product with 1,4-diaminobutane under reflux conditions to form the diazepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl side chain, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer double bonds or oxygen atoms.

    Substitution: Substituted products with new alkyl or aryl groups attached to the ethoxyethyl side chain.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H24N4O
  • Molecular Weight : 288.39 g/mol
  • CAS Number : 101954-20-5
  • Structural Characteristics : The compound features a benzimidazole core, which is linked to a diazepane ring and an ethoxyethyl side chain, contributing to its pharmacological properties.

Antihistaminic Properties

Emedastine is primarily recognized for its role as an antihistamine. It is utilized in the treatment of allergic conditions such as:

  • Allergic rhinitis
  • Conjunctivitis

Research indicates that Emedastine effectively blocks H1 histamine receptors, providing relief from allergy symptoms without significant sedative effects, making it suitable for non-drowsy formulations .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of Emedastine. It has demonstrated efficacy against various bacterial strains, suggesting its possible application in developing new antimicrobial agents. The compound's structure allows it to interact with microbial targets effectively, enhancing its therapeutic profile .

Neuropharmacological Effects

The diazepane moiety in Emedastine contributes to its neuropharmacological properties. Research has shown that compounds with similar structures can exhibit anxiolytic and anticonvulsant effects. Preliminary studies suggest that Emedastine may influence neurotransmitter systems, particularly GABAergic pathways, warranting further investigation into its potential as a neuroprotective agent .

Case Study 1: Allergic Rhinitis Treatment

A clinical trial involving patients with allergic rhinitis demonstrated that Emedastine significantly reduced nasal symptoms compared to placebo. Patients reported improved quality of life and symptom management over a four-week treatment period .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of Emedastine against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting that modifications to the compound could lead to novel antibacterial therapies .

Case Study 3: Neuropharmacological Assessment

A study investigating the anxiolytic effects of Emedastine in animal models showed promising results. The compound exhibited reduced anxiety-like behavior in elevated plus maze tests, indicating potential applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (IC₅₀ or Application) Reference
2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole 2-ethoxyethyl, 1,4-diazepane C₁₆H₂₄N₄O 288.39 High-purity analytical standard; difumarate form available Used as impurity standard in emedastine synthesis
1-(butoxymethyl)-1H-benzo[d]imidazole (3f) butoxymethyl C₁₂H₁₆N₂O 204.27 Simplified side chain Acetylcholinesterase inhibition: 1.533 ± 0.011 mM (superior to donepezil)
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol 4-chlorophenyl, piperazine C₁₂H₁₆ClN₃O 253.73 Chlorophenyl and piperazine substituents Discontinued; no activity data available
4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (3) hydroxyethyl, benzyl, butanoic acid C₂₁H₂₅N₃O₃ 367.45 Polar carboxylic acid group Synthesis described; no reported bioactivity
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane ethylimidazolylmethyl C₁₁H₂₀N₄ 208.31 Imidazole-diazepane hybrid Structural analog; oil form; no activity data

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The ethoxyethyl group in the target compound may enhance lipophilicity compared to the hydroxyethyl or butanoic acid groups in analogs . This could influence membrane permeability and pharmacokinetics.

Biological Activity Insights: Analogs like 1-(butoxymethyl)-1H-benzo[d]imidazole (3f) exhibit potent acetylcholinesterase inhibition (IC₅₀ = 1.533 mM), outperforming donepezil . The target compound’s role as an impurity standard implies it is a synthetic byproduct rather than a therapeutic agent, though structural similarities to active compounds warrant further investigation.

Synthetic Accessibility: The synthesis of related compounds, such as benzodioxine-based thiadiazoles or nitroimidazole derivatives , often involves multi-step procedures with TDAE (tetrakis(dimethylamino)ethylene) or thiosemicarbazide intermediates. These methods highlight the complexity of introducing diverse substituents to the benzimidazole core.

Biological Activity

2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H24N4O
  • Molecular Weight : 288.39 g/mol
  • CAS Number : 101954-20-5

Research indicates that benzimidazole derivatives, including this compound, exhibit significant biological activity through various mechanisms:

Inhibition of Indoleamine 2,3-dioxygenase (IDO)

Recent studies have highlighted the role of benzimidazole analogues as inhibitors of IDO, an enzyme involved in the immune response and tumor progression. The inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is crucial for T-cell function.

Research Findings:

  • A study demonstrated that certain benzimidazole derivatives showed potent IDO inhibition with IC50 values in the low nanomolar range. For instance, compounds exhibiting high binding affinity to IDO were characterized by multiple hydrogen bonds with the enzyme's active site .

Biological Activities

The compound has been studied for various biological activities:

Antitumor Activity

Benzimidazole derivatives have been linked to antitumor effects through their ability to modulate immune responses and inhibit tumor growth. For example:

  • A derivative showed IC50 values as low as 16 nM against specific cancer cell lines, indicating strong inhibitory potential .

Antimicrobial Activity

Benzimidazole compounds are also recognized for their antimicrobial properties. Studies have indicated that these compounds can exhibit activity against a range of pathogens, making them candidates for further development in antimicrobial therapies .

Case Studies and Research Findings

StudyFindings
Zhang et al. (2021)Identified potent IDO inhibitors among benzimidazole derivatives with promising antitumor activity.
Hamilton et al. (2021)Reported broad-spectrum activity of benzimidazole moieties against both mouse and human enzymes, highlighting their potential in targeted cancer therapies.
Serafini et al. (2022)Discussed the structural basis for IDO inhibition by various benzimidazole analogues, emphasizing their therapeutic potential in immunotherapy .

Q & A

Advanced Research Question

  • X-ray crystallography : Use SHELXL for small-molecule refinement, particularly for resolving torsional angles in the 1,4-diazepane moiety. SHELXPRO is recommended for macromolecular interfaces .
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for benzimidazole protons, δ 3.4–4.2 ppm for ethoxyethyl groups) helps confirm substitution patterns. Advanced 2D techniques (HSQC, HMBC) resolve overlapping signals in aromatic regions .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 343.23) and detects impurities .

What methodologies are employed to evaluate the pharmacological activity of this compound, particularly its antimicrobial and cytotoxic effects?

Basic Research Question

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus and S. typhi (MIC values: 2–8 µg/mL). Substituents like halogens (Cl, Br) enhance activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported. Derivatives with bulky aryl groups show increased potency (IC₅₀: 12–45 µM) .
  • SAR studies : Compare analogs (e.g., 4-arylpiperazinyl derivatives) to identify critical pharmacophores .

How do structural modifications (e.g., substituents on the benzimidazole core) impact biological activity, and how can contradictions in published data be reconciled?

Advanced Research Question

  • Substituent effects :

    SubstituentActivity TrendReference
    4-Fluorophenyl↑ Anticancer (IC₅₀: 18 µM)
    4-Chlorophenyl↑ Antibacterial (MIC: 2 µg/mL)
    4-Methoxyphenyl↓ Cytotoxicity (IC₅₀: >50 µM)
  • Data contradictions : Discrepancies in MIC/IC₅₀ values may arise from assay conditions (e.g., pH, serum content) or impurities. Cross-validate using standardized protocols (e.g., ISO 20776-1 for antimicrobials) .

What advanced computational tools are used to predict binding modes or pharmacokinetic properties of this compound?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like HIV-1 reverse transcriptase (RMSD <2.0 Å). The benzimidazole scaffold aligns with Delavirdine’s binding pocket .
  • ADMET prediction : SwissADME estimates logP (~2.8) and bioavailability (85%), while ProTox-II predicts hepatotoxicity risks .

How can crystallization challenges (e.g., twinning or low-resolution data) be addressed during X-ray structure determination?

Advanced Research Question

  • Twinning : Use SHELXD for initial phase determination and TWINLAW to identify twin laws. High-resolution data (>1.0 Å) reduces ambiguity .
  • Low-resolution refinement : Apply TLS parameterization in SHELXL and validate with R-free values (<0.25) .

What are the critical safety considerations for handling this compound in laboratory settings?

Basic Research Question

  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Stable at –20°C under argon; incompatible with strong oxidizers .

Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
¹H NMRδ 1.2 (t, J=7 Hz, CH₂CH₃), δ 4.1 (m, OCH₂CH₂)
HRMS[M+H]⁺ = 343.23 (calc. 343.22)

Q. Table 2. Biological Activity of Analogous Compounds

CompoundActivity (MIC/IC₅₀)TargetReference
6dIC₅₀: 18 µMHeLa
4MIC: 2 µg/mLS. aureus

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole

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